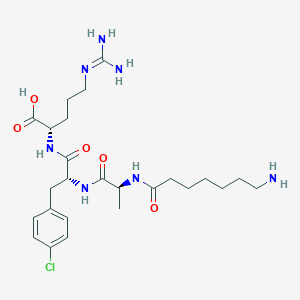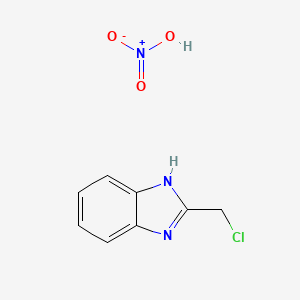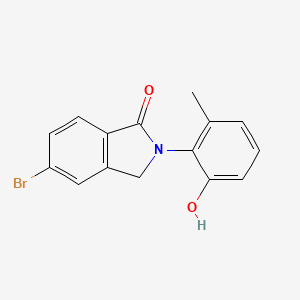
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development This compound, in particular, features a bromine atom, a hydroxy group, and a methyl group attached to a phenyl ring, which is fused to an isoindolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by cyclization to form the isoindolinone core. For instance, the bromination of 2-hydroxy-6-methylbenzoic acid can be achieved using bromine in glacial acetic acid. The resulting brominated product can then undergo cyclization under acidic conditions to yield the desired isoindolinone compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-bromo-2-(2-oxo-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.
Substitution: Formation of 5-azido-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.
科学研究应用
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine atom and the hydroxy group may facilitate binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-Hydroxy-6-methylbenzoic acid: A precursor in the synthesis of the target compound.
5-Bromo-2-hydroxyacetophenone: Another brominated phenolic compound with similar reactivity.
2-Hydroxyquinoline: A compound with a similar hydroxy group and aromatic structure.
Uniqueness
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and its isoindolinone core. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
属性
CAS 编号 |
918331-70-1 |
|---|---|
分子式 |
C15H12BrNO2 |
分子量 |
318.16 g/mol |
IUPAC 名称 |
5-bromo-2-(2-hydroxy-6-methylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12BrNO2/c1-9-3-2-4-13(18)14(9)17-8-10-7-11(16)5-6-12(10)15(17)19/h2-7,18H,8H2,1H3 |
InChI 键 |
FGPYMEAMQUVVPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)O)N2CC3=C(C2=O)C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)


![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)
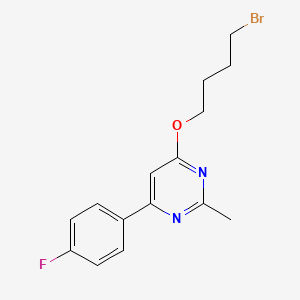
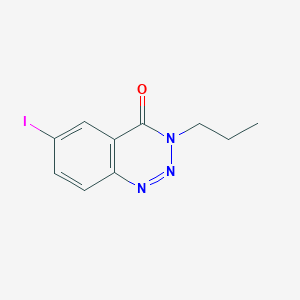
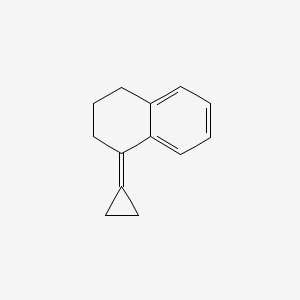
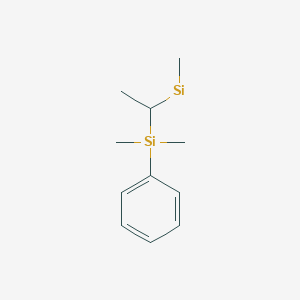
![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)
